molecular formula C16H23NO B13809912 N-cyclooctyl-4-methylbenzamide CAS No. 541542-30-7

N-cyclooctyl-4-methylbenzamide

Cat. No.: B13809912
CAS No.: 541542-30-7
M. Wt: 245.36 g/mol
InChI Key: XDBKSVWDVJSVRF-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-methylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with cyclooctylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclooctyl-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-4-methylbenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties.

Properties

CAS No.

541542-30-7

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-cyclooctyl-4-methylbenzamide

InChI

InChI=1S/C16H23NO/c1-13-9-11-14(12-10-13)16(18)17-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,17,18)

InChI Key

XDBKSVWDVJSVRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCCCCCC2

Origin of Product

United States

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